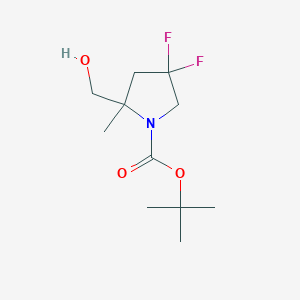
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid, featuring a bromine atom and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate typically involves a multi-step process:
Bromination: The starting material, methyl 4-amino benzoate, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form the Boc-protected amino group.
Methylation: Finally, the protected amino group is methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: For efficient and scalable production.
Purification: Using techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.
Ester hydrolysis: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4) in water or alcohol.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Deprotection: Methyl 3-bromo-4-(methylamino)benzoate.
Ester hydrolysis: 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate has diverse applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism would be related to the biological activity of the final synthesized compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-4-amino benzoate: Lacks the Boc protection and methyl group.
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate: Lacks the bromine atom.
Methyl 3-bromo-4-(methylamino)benzoate: Lacks the Boc protection.
Uniqueness
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is unique due to the combination of the bromine atom, Boc-protected amino group, and methyl ester. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
methyl 3-bromo-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBXTNTCQVTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)








![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)



